1-(2-Chloroacetyl)piperidine-4-carbonitrile

Catalog No.
S996420
CAS No.
1003320-12-4
M.F
C8H11ClN2O
M. Wt
186.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroacetyl)piperidine-4-carbonitrile

CAS Number

1003320-12-4

Product Name

1-(2-Chloroacetyl)piperidine-4-carbonitrile

IUPAC Name

1-(2-chloroacetyl)piperidine-4-carbonitrile

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

InChI

InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2

InChI Key

XNCCMYNMRAAADM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C#N)C(=O)CCl

Canonical SMILES

C1CN(CCC1C#N)C(=O)CCl

1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical compound characterized by the molecular formula C8H9ClN2OC_8H_9ClN_2O. It is a derivative of piperidine, which includes a chloroacetyl group at the 2-position and a carbonitrile group at the 4-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that can participate in various

  • Chemical Databases

    Information on the compound can be found in chemical databases such as PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID=67470097. Available from: ], which provides details on its structure, formula, and some physical properties. However, PubChem does not list any specific research applications.

  • Commercial Availability

    Several chemical suppliers offer 1-(2-Chloroacetyl)piperidine-4-carbonitrile for purchase, often indicating a purity of over 95% [, , ]. This suggests the compound might be of interest for researchers, but the specific applications are not disclosed by the suppliers.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium(VI) oxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonitrile group into an amine.
  • Substitution: Nucleophilic substitution can occur at the chloroacetyl position, allowing for the introduction of various nucleophiles such as amines or alcohols.
  • Addition Reactions: The compound can also participate in addition reactions, resulting in the formation of new functional groups.

The biological activity of 1-(2-Chloroacetyl)piperidine-4-carbonitrile has been explored primarily in the context of drug development. Its structural features enable it to interact with biological targets, potentially acting as an enzyme inhibitor or modulator. Specifically, derivatives of this compound have shown promise in studies related to enzyme activities and metabolic pathways, making it a valuable candidate for further pharmacological research .

The synthesis of 1-(2-Chloroacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine-4-carbonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted in an aprotic solvent like dichloromethane at low temperatures to enhance control over the reaction rate and minimize side reactions.

In industrial settings, larger-scale syntheses may utilize continuous flow reactors or batch reactors, optimizing conditions for yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the final product with high purity .

1-(2-Chloroacetyl)piperidine-4-carbonitrile finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Studies: The compound can be utilized as a probe in biological investigations to study enzyme functions and metabolic pathways.
  • Industrial Use: It is involved in producing specialty chemicals and materials with tailored properties .

The interaction studies involving 1-(2-Chloroacetyl)piperidine-4-carbonitrile focus on its binding affinity and activity against specific enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For instance, its derivatives have been investigated for their role as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are significant in treating type II diabetes .

Several compounds share structural similarities with 1-(2-Chloroacetyl)piperidine-4-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloroacetyl)piperidinePiperidine core with chloroacetyl groupFocused on DPP-IV inhibition
1-(2-Chloroacetyl)piperidine-3-carbonitrileSimilar structure but differs at carbonitrile positionPotentially different biological activity profiles
1-(2-Chloroacetyl)piperidine-2-carbonitrileVariation at carbonitrile positionMay exhibit distinct reactivity compared to others

These compounds highlight the versatility of piperidine derivatives and their potential applications in medicinal chemistry. The unique positioning of functional groups significantly influences their reactivity and biological activity, making them subjects of interest for further study .

XLogP3

0.6

Dates

Last modified: 08-16-2023

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